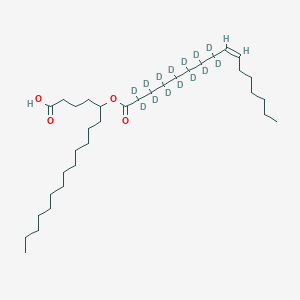

5-POHSA-d14

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

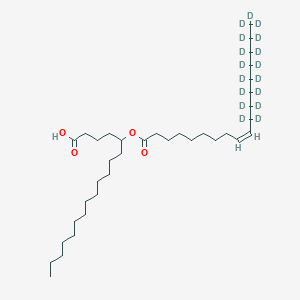

This compound is primarily used as an internal standard for the quantification of 5-POHSA by gas chromatography or liquid chromatography-mass spectrometry . It belongs to the class of branched fatty acid esters of hydroxy fatty acids, which are endogenous lipids associated with insulin sensitivity and metabolic regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-POHSA-d14 involves the esterification of palmitoleic acid at the 5th carbon of hydroxy stearic acid. The deuterium atoms are incorporated at specific positions to create the deuterated form . The reaction conditions typically involve the use of solvents such as methyl acetate, dimethylformamide, dimethyl sulfoxide, and ethanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is stored at -20°C to maintain its stability over extended periods .

Chemical Reactions Analysis

Types of Reactions: 5-POHSA-d14 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its quantification and analysis in different research applications .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents such as ethanol and dimethyl sulfoxide . The reaction conditions are optimized to ensure the stability and integrity of the compound during the analysis.

Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

5-POHSA-d14 is widely used in scientific research, particularly in the fields of lipid biochemistry and metabolic studies. Its primary application is as an internal standard for the quantification of 5-POHSA in various biological samples . This compound is also used to study the role of branched fatty acid esters of hydroxy fatty acids in insulin sensitivity, glucose tolerance, and inflammation .

Mechanism of Action

The mechanism of action of 5-POHSA-d14 involves its role as an internal standard in mass spectrometry-based quantification. It helps in accurately measuring the levels of 5-POHSA in biological samples by providing a reference point . The molecular targets and pathways involved in its action are related to its structural similarity to 5-POHSA, which is known to improve glucose tolerance and stimulate insulin secretion .

Comparison with Similar Compounds

Similar Compounds:

- 5- [ (9Z)-9-Hexadecenoyloxy]octadecanoic acid

- 5- (palmitoleoyloxy)stearic acid

Uniqueness: 5-POHSA-d14 is unique due to its deuterated form, which makes it an ideal internal standard for mass spectrometry-based quantification. The incorporation of deuterium atoms enhances its stability and allows for precise measurement of 5-POHSA levels in various research applications .

Properties

Molecular Formula |

C34H64O4 |

|---|---|

Molecular Weight |

551.0 g/mol |

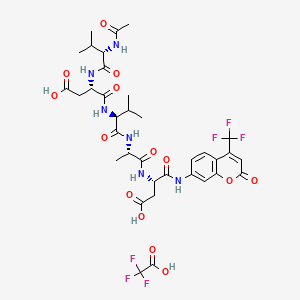

IUPAC Name |

5-[(Z)-2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuteriohexadec-9-enoyl]oxyoctadecanoic acid |

InChI |

InChI=1S/C34H64O4/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-31-34(37)38-32(29-27-30-33(35)36)28-25-23-21-19-17-14-12-10-8-6-4-2/h13,15,32H,3-12,14,16-31H2,1-2H3,(H,35,36)/b15-13-/i16D2,18D2,20D2,22D2,24D2,26D2,31D2 |

InChI Key |

HADGPAWFBKHJNM-GGXFLRFQSA-N |

Isomeric SMILES |

[2H]C([2H])(/C=C\CCCCCC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC(CCCCCCCCCCCCC)CCCC(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCC(CCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B10765543.png)

![(7R,9S)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole](/img/structure/B10765569.png)

![(2E,4E,6E,8E,10E)-N-(2-hydroxy-5-oxocyclopenten-1-yl)-N'-[1-oxo-3-phenyl-1-[(9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl)amino]propan-2-yl]dodeca-2,4,6,8,10-pentaenediamide](/img/structure/B10765574.png)

![azanium;(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;acetate](/img/structure/B10765582.png)

![(1R,4S,4'S,5'S,6R,6'S,8R,10E,13R,16E,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10765588.png)

![N-[(5R,6S,9S,10S,11R)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B10765610.png)